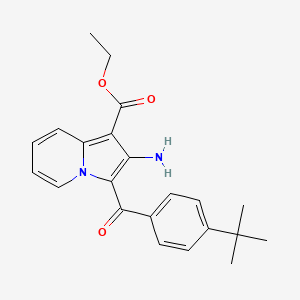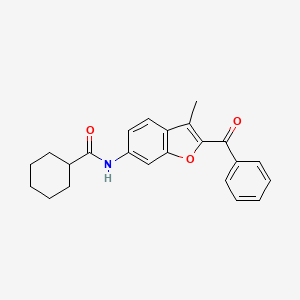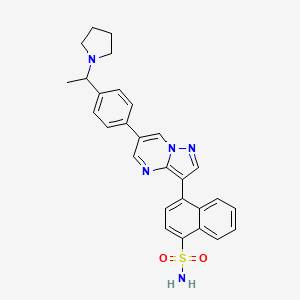
2-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is a complex organic compound that features a bromine atom, a furan ring, a pyridine ring, and a methoxybenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide typically involves multiple steps, including the formation of the furan and pyridine rings, followed by their coupling with the benzamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione, while reduction of a nitro group would yield an amine derivative.
科学的研究の応用
2-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Similar structure but lacks the methoxy group.
N-(6-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide: Similar structure but lacks the bromine atom.
Uniqueness
2-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is unique due to the presence of both the bromine atom and the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-bromo-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-14-3-4-16(19)15(8-14)18(22)21-10-12-2-5-17(20-9-12)13-6-7-24-11-13/h2-9,11H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSQCJDHJPKWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2724154.png)
![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2724157.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2724158.png)
![rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B2724159.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2724161.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}furan-2-carboxamide](/img/structure/B2724162.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)


![7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2724170.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2724171.png)
![N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2724177.png)
